(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate
Description
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate (CAS RN: 885275-83-2) is a heterocyclic organic compound with the molecular formula C₉H₁₅Cl₂N₃O and an average molecular mass of 252.139 g/mol . Its structure features an imidazo[1,2-a]pyridine core substituted with a methylamine group at the 3-position, stabilized as a dihydrochloride salt and hydrated. The compound is notable for its high purity (≥95%) and is cataloged under ChemSpider ID 30686322 and MDL number MFCD13194035 . Imidazo[1,2-a]pyridine derivatives are pharmacologically significant, with established roles in anti-ulcer (e.g., zolimidine) and hypnotic (e.g., zolpidem) agents .
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-yl-N-methylmethanamine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH.H2O/c1-10-6-8-7-11-9-4-2-3-5-12(8)9;;;/h2-5,7,10H,6H2,1H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXHWLOHFVBOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C2N1C=CC=C2.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Groebke–Blackburn–Bienaymé Three-Component Reaction (GBB-3CR)
Functionalization at the 3-Position: Introducing the Methylamine Sidechain
The methylamine moiety at the 3-position is introduced via reductive amination or nucleophilic substitution.
Reductive Amination of Aldehyde Intermediates
A two-step process involves:
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Aldehyde Formation : Reacting the imidazo[1,2-a]pyridine core with N,N-dimethylglyoxylamide hemi-hydrate in MIBK under reflux to form a Schiff base.
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Reduction : Treating the intermediate with phosphorus tribromide (PBr₃) followed by sodium borohydride (NaBH₄) to reduce the imine to a secondary amine.
Example Protocol :
Direct Alkylation with Methylamine
Post-functionalization via alkylation is less common but viable. The 3-chloromethyl intermediate (generated via chlorination of a hydroxymethyl precursor) reacts with methylamine in tetrahydrofuran (THF) under inert conditions.
Key Conditions :
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Solvent: THF or acetonitrile
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Base: Triethylamine (2 equiv)
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Temperature: 0–25°C
Salt Formation and Hydration
The dihydrochloride hydrate form is obtained through:
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Acidification : Treating the free base with hydrochloric acid (HCl) in ethanol.
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Crystallization : Slow evaporation from aqueous ethanol yields the hydrated form.
Optimized Protocol :
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Dissolve 1.0 g of free base in 10 mL ethanol.
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Add 2.1 equiv HCl (37% w/w) dropwise at 0°C.
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Stir for 1 hour, filter, and recrystallize from ethanol/water (4:1).
Analytical Characterization
Critical quality control data for the final compound:
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₉H₁₅Cl₂N₃O | HRMS |
| Melting Point | 215–218°C (dec.) | DSC |
| Purity | ≥95% | HPLC (C18, 254 nm) |
| Hydration Content | 1.0–1.5 H₂O molecules | Karl Fischer |
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of key methods:
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides for nucleophilic substitution or electrophiles like acyl chlorides for electrophilic substitution.
Major Products
Oxidation: Can lead to the formation of imidazo[1,2-a]pyridine N-oxides.
Reduction: Produces reduced derivatives of the imidazo[1,2-a]pyridine core.
Substitution: Results in various substituted imidazo[1,2-a]pyridines depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow for modifications that can enhance drug efficacy and specificity .
Case Study: Neurological Disorders
- Research has indicated that derivatives of imidazo[1,2-a]pyridin compounds exhibit promising activity against conditions such as Alzheimer's disease and depression. These compounds interact with neurotransmitter systems, potentially leading to novel therapeutic agents .
Biochemical Research
Enzyme Interactions and Receptor Binding
- (Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate is utilized in studies investigating enzyme interactions and receptor binding. This research provides insights into cellular mechanisms and identifies potential therapeutic targets for various diseases .
Example of Application
- The compound has been used in assays to evaluate the binding affinity of new drug candidates to specific receptors involved in pain perception and mood regulation. This application is critical for developing targeted therapies with fewer side effects.
Material Science
Advanced Materials Development
- The compound is being explored for its potential in creating advanced materials with unique electronic properties. These materials are beneficial for developing sensors and electronic devices due to their stability and conductivity .
Research Findings
- Studies have demonstrated that incorporating imidazo[1,2-a]pyridin-based structures into polymer matrices can enhance the electrical properties of the materials, making them suitable for applications in organic electronics and photonic devices.
Agricultural Chemistry
Formulation of Agrochemicals
- This compound contributes to the development of more effective pest control agents that are environmentally friendly. Its application in agrochemicals aims to reduce the environmental impact associated with traditional pesticides .
Case Study: Eco-friendly Pesticides
- Research has shown that formulations containing this compound can effectively target specific pests while minimizing harm to beneficial insects, thus promoting sustainable agricultural practices.
Diagnostic Tools
Novel Diagnostic Agents
- The compound is being researched for its role in creating novel diagnostic agents that enhance the sensitivity and specificity of medical imaging techniques. Its unique chemical structure allows for the development of agents that can target specific biological markers .
Application Example
- In preclinical studies, imidazo[1,2-a]pyridin derivatives have been evaluated as potential contrast agents in MRI scans, showing improved imaging quality compared to conventional agents.
Summary Table of Applications
| Field | Application | Example/Case Study |
|---|---|---|
| Pharmaceutical | Drug synthesis targeting neurological disorders | Development of new antidepressants |
| Biochemical Research | Enzyme interactions and receptor binding | Assays for pain perception receptors |
| Material Science | Advanced materials with unique electronic properties | Enhanced electrical properties in polymers |
| Agricultural Chemistry | Eco-friendly pest control agents | Targeted formulations reducing harm to beneficial insects |
| Diagnostic Tools | Novel diagnostic agents | Improved MRI contrast agents |
Mechanism of Action
The mechanism of action of (Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues
Table 1: Key Structural and Physical Comparisons
Functional and Pharmacological Differences
Substitution Position and Bioactivity: The target compound’s methylamine group at C3 distinguishes it from analogues like sodium imidazo[1,2-a]pyridine-2-carboxylate (carboxylate at C2) and imidazo[1,2-a]pyridin-2(3H)-one (ketone at C2). Methylamine groups enhance solubility and bioavailability compared to carboxylates or ketones . Zolpidem, a C3-substituted imidazo[1,2-a]pyridine, exhibits hypnotic effects via GABA_A receptor modulation.
Salt Form and Stability :
- The dihydrochloride salt in the target compound improves stability and aqueous solubility compared to hydrochloride salts (e.g., CAS 52687-85-1) .
- Sodium carboxylate derivatives (e.g., CAS 64951-08-2) are more hygroscopic and suited for industrial applications rather than pharmaceuticals .
Synthetic Accessibility :
- Electrophilic substitution at C3 of imidazo[1,2-a]pyridine is well-documented, enabling efficient synthesis of the target compound. By contrast, saturated derivatives (e.g., tetrahydropyrazolo[1,5-a]pyridine) require multistep hydrogenation, reducing yield .
Biological Activity
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate is a compound of significant interest in pharmaceutical and biochemical research. Its unique structure allows it to interact with various biological targets, making it a versatile building block in drug development. This article explores its biological activity, applications in research, and relevant case studies.
- Molecular Formula : C9H11N3·2HCl·H2O
- Molecular Weight : 215.13 g/mol
- Solubility : Soluble in water and organic solvents, facilitating its use in various biological assays.
1. Pharmaceutical Development
The compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .
2. Anticancer Research
Recent studies indicate that this compound exhibits promising anticancer properties. It has been evaluated for its efficacy against various cancer cell lines, demonstrating selective cytotoxicity. For instance, it has shown significant inhibition of proliferation in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 0.126 μM, indicating a strong potential for further development as an anticancer agent .
3. Biochemical Research
In biochemical studies, this compound has been utilized to investigate enzyme interactions and receptor binding mechanisms. This research is pivotal for understanding complex biological processes and developing targeted therapies .
4. Material Science Applications
The compound has applications beyond biology; it can be incorporated into polymer formulations to enhance material properties used in coatings and adhesives. This versatility highlights its potential in interdisciplinary research .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study highlighted its selectivity for cancerous cells over non-cancerous cells, providing a therapeutic window for further exploration.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 0.126 | 20-fold over MCF10A |
| MCF10A | 2.52 | - |
Case Study 2: Neurological Applications
Research exploring the compound's effects on neuronal cells indicated potential neuroprotective properties. In vitro assays showed that it could reduce oxidative stress markers and promote cell survival under neurotoxic conditions, suggesting its utility in treating neurodegenerative diseases .
Research Findings Summary
The biological activity of this compound is supported by diverse research findings:
- Anticancer Potential : Effective against multiple cancer types with promising IC50 values.
- Neuroprotective Effects : Demonstrated ability to protect neuronal cells from oxidative damage.
- Enzyme Interaction Studies : Valuable insights into receptor binding and enzyme inhibition mechanisms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for (Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from imidazo[1,2-a]pyridine precursors, with alkylation and subsequent hydrochlorination. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. Characterization should employ nuclear magnetic resonance (NMR) for structural confirmation, X-ray diffraction (XRD) for crystalline phase analysis, and high-performance liquid chromatography (HPLC) for purity assessment. Statistical design of experiments (DoE) can minimize trial numbers by systematically varying parameters like reagent stoichiometry or reaction time .
Q. How can researchers evaluate the pharmacological activity of this compound?
- Methodological Answer : In vitro assays targeting phosphodiesterase 3 (PDE3) inhibition are critical, given the structural similarity to imidazo[1,2-a]pyridine derivatives with cardiotonic properties. Use enzyme-linked immunosorbent assays (ELISAs) to measure cyclic nucleotide levels. For in vivo validation, employ animal models of heart failure, monitoring hemodynamic parameters (e.g., cardiac output, blood pressure). Cross-reference results with existing pharmacological databases (PubMed, Scopus) to contextualize efficacy and mechanism .
Q. What analytical methods are suitable for assessing the hydrate stability of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify hydrate stability under varying humidity and temperature. Pair these with dynamic vapor sorption (DVS) to study water uptake/loss. For real-time monitoring, use Fourier-transform infrared spectroscopy (FTIR) to track hydroxyl group vibrations. Statistical DoE frameworks help identify critical stability factors (e.g., excipient interactions) with minimal experimental runs .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : First, compare experimental variables such as cell lines, assay protocols, and compound concentrations. For example, discrepancies in PDE3 inhibition may arise from differences in ATP concentrations or incubation times. Validate findings using orthogonal assays (e.g., radioligand binding vs. enzymatic activity). Computational docking studies (e.g., molecular dynamics simulations) can clarify binding site interactions and resolve mechanistic conflicts. Cross-check results against high-throughput screening datasets to identify outliers .
Q. What advanced strategies optimize the reaction pathway for large-scale synthesis?
- Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory, DFT) to model reaction intermediates and transition states, identifying energy barriers. Use ICReDD’s hybrid computational-experimental approach to narrow optimal conditions (e.g., solvent selection, catalyst loading) . Scale-up requires reactor design (e.g., continuous flow systems) to manage exothermicity and mixing efficiency. Membrane separation technologies (e.g., nanofiltration) can streamline purification, reducing solvent waste .
Q. How can researchers design stability studies to predict long-term degradation under varying storage conditions?
- Methodological Answer : Implement accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines, with HPLC-MS to identify degradation products (e.g., hydrolysis of the imidazole ring). Kinetic modeling (Arrhenius equation) extrapolates shelf life at standard conditions. Pair with computational degradation pathway prediction (software like SPARTAN) to anticipate vulnerable sites. Design of experiments (DoE) optimizes storage parameters (e.g., desiccant type, packaging material) .
Q. What methodologies elucidate the compound’s reaction mechanisms in biological systems?
- Methodological Answer : Use isotopic labeling (e.g., deuterium at the methylamine group) to trace metabolic pathways via mass spectrometry. For enzymatic interactions, employ stopped-flow kinetics to measure binding rates. Computational reaction path searches (e.g., artificial force-induced reaction, AFIR) model transition states, while in situ FTIR or Raman spectroscopy captures real-time intermediate formation. Cross-validate with cryo-electron microscopy for structural insights into enzyme-compound complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
